molecular formula C7H6BrNS B1273132 2-Bromothiobenzamide CAS No. 30216-44-5

2-Bromothiobenzamide

Cat. No.: B1273132
CAS No.: 30216-44-5
M. Wt: 216.1 g/mol
InChI Key: GHCQWSAFBXLYSO-UHFFFAOYSA-N
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Description

2-Bromothiobenzamide is an organic compound with the molecular formula C7H6BrNS. It is a derivative of benzamide where a bromine atom is substituted at the second position of the benzene ring, and a thiocarbonyl group replaces the carbonyl group of benzamide. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromothiobenzamide can be synthesized through several methods. One common method involves the reaction of 2-bromobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted thiobenzamides.

    Oxidation Reactions: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The thiocarbonyl group can be reduced to form thiol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Substituted thiobenzamides.

    Oxidation Reactions: Sulfonyl derivatives.

    Reduction Reactions: Thiol derivatives

Scientific Research Applications

2-Bromothiobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromothiobenzamide involves its interaction with specific molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    2-Bromobenzamide: Similar structure but lacks the thiocarbonyl group.

    2-Chlorothiobenzamide: Similar structure with a chlorine atom instead of bromine.

    2-Iodothiobenzamide: Similar structure with an iodine atom instead of bromine.

Uniqueness: 2-Bromothiobenzamide is unique due to the presence of both a bromine atom and a thiocarbonyl group, which confer distinct reactivity and properties compared to its analogs. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-bromobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCQWSAFBXLYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184319
Record name Thiobenzamide, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30216-44-5
Record name Thiobenzamide, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030216445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiobenzamide, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromothiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Gaseous hydrogen sulfide was bubbled into a stirred solution of 1.82 g (10.0 mmol) of 2-bromobenzonitrile, 13 mL of triethylamine and 10 mL of pyridine. After 4 hours, the reaction mixture was poured into 200 mL of ice-water mixture. The resultant oil slowly crystallized. The precipitate was removed by filtration, washed with water (3×) and dissolved in methylene chloride. The organic layer was separated, dried over magnesium sulfate and filtered. The filtrate was evaporated under vacuum to give 1.46 g (6.76 mmol, 68%) of the product. 1H NMR (200 MHz, CDCl3): 7.24 (m, 4H), 7.52 (dt, 1H), 8.59 (dd, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using palladium in reactions with 2-bromothiobenzamide?

A1: The research paper investigates the cyclometallation of this compound with both palladium(0) and palladium(II) species []. Palladium is a versatile transition metal widely employed in organometallic chemistry due to its ability to catalyze various reactions, including cross-coupling reactions. In this specific study, palladium plays a crucial role in the cyclometallation process, leading to the formation of palladacycles. These palladacycles are organometallic compounds characterized by a palladium atom incorporated into a cyclic structure. Palladacycles have garnered significant interest due to their diverse applications, including their potential use as catalysts in organic synthesis.

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